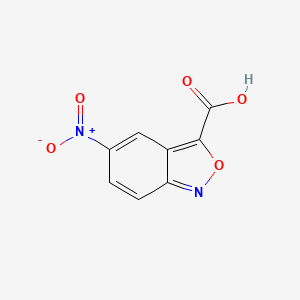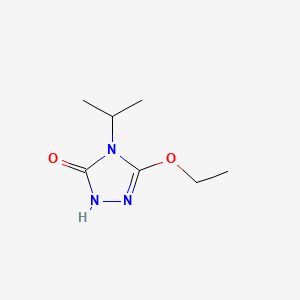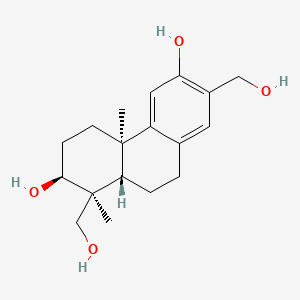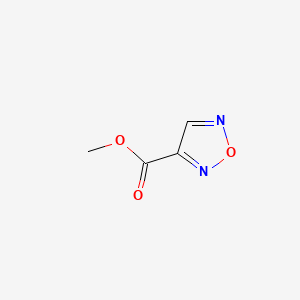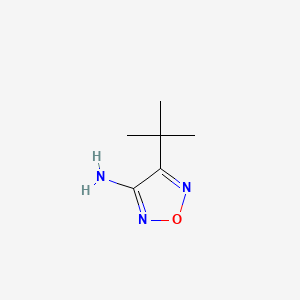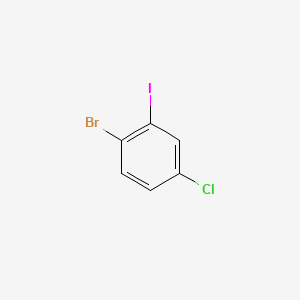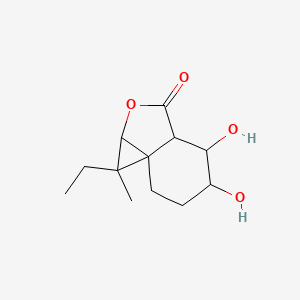![molecular formula C7H5NO2 B583062 Azeto[1,2-a][1,3]dioxolo[4,5-c]pyrrole CAS No. 150100-69-9](/img/structure/B583062.png)
Azeto[1,2-a][1,3]dioxolo[4,5-c]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azeto[1,2-a][1,3]dioxolo[4,5-c]pyrrole is a heterocyclic compound with the molecular formula C7H5NO2 and a molecular weight of 135.122 g/mol. This compound is characterized by its unique structure, which includes an azetidine ring fused with a dioxole and pyrrole ring system. It is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Azeto[1,2-a][1,3]dioxolo[4,5-c]pyrrole typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it a versatile approach for synthesizing this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis can be applied. These methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Azeto[1,2-a][1,3]dioxolo[4,5-c]pyrrole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Azeto[1,2-a][1,3]dioxolo[4,5-c]pyrrole has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Studied for its potential therapeutic properties, although it is not currently used in human or veterinary medicine.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Azeto[1,2-a][1,3]dioxolo[4,5-c]pyrrole involves its interaction with specific molecular targets and pathways. The exact targets and pathways depend on the context of its use, such as its role in chemical reactions or biological systems. Generally, the compound’s unique structure allows it to participate in various interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions.
Vergleich Mit ähnlichen Verbindungen
Azeto[1,2-a][1,3]dioxolo[4,5-c]pyrrole can be compared with other similar heterocyclic compounds, such as:
Pyrrole: A simpler heterocyclic compound with a five-membered ring containing one nitrogen atom.
Furan: A five-membered ring containing one oxygen atom, similar in structure but lacking the nitrogen and additional ring systems.
Thiophene: A five-membered ring containing one sulfur atom, also similar in structure but with different electronic properties.
The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and physical properties compared to these simpler heterocycles.
Eigenschaften
CAS-Nummer |
150100-69-9 |
|---|---|
Molekularformel |
C7H5NO2 |
Molekulargewicht |
135.122 |
InChI |
InChI=1S/C7H5NO2/c1-2-8-3-6-7(5(1)8)10-4-9-6/h1-3H,4H2 |
InChI-Schlüssel |
JTXZFKNEHAXGPS-UHFFFAOYSA-N |
SMILES |
C1OC2=CN3C=CC3=C2O1 |
Synonyme |
Azeto[1,2-a]-1,3-dioxolo[4,5-c]pyrrole (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


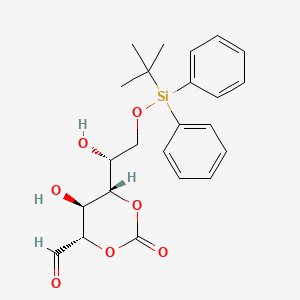
![2-Pyrrolidineaceticacid,-alpha-,3,4-trihydroxy-,[2S-[2-alpha-(S*),3-alpha-,4-alpha-]]-(9CI)](/img/new.no-structure.jpg)
